N-(p-Toluenesulfonyl)-L-phenylalanine
Overview
Description
“N-(p-Toluenesulfonyl)-L-phenylalanine” is a chemical compound that is often used in laboratory settings . It is derived from p-toluenesulfonyl chloride, which is used as a precursor in the production of dyes and saccharin .
Synthesis Analysis
The synthesis of “N-(p-Toluenesulfonyl)-L-phenylalanine” involves several steps. One method involves the use of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper(I) salicylate . Another method involves the use of a well-defined and bench-stable Mn (I) PNP pincer precatalyst for an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Molecular Structure Analysis
The molecular formula of “N-(p-Toluenesulfonyl)-L-phenylalanine” is C16H16ClNO3S, and its molecular weight is 337.82 . The structure includes a toluenesulfonyl group attached to a phenylalanine molecule .Chemical Reactions Analysis
“N-(p-Toluenesulfonyl)-L-phenylalanine” can undergo various chemical reactions. For instance, it can undergo mono-N-alkylation in the presence of a well-defined and bench-stable Mn (I) PNP pincer precatalyst . It can also react with p-toluenesulfonyl chloride (tosyl chloride, p-TosCl) in pyridine solution to yield alkyl tosylates .Physical And Chemical Properties Analysis
“N-(p-Toluenesulfonyl)-L-phenylalanine” is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas . Its melting point is 132 °C .Scientific Research Applications
Structural Analysis : N-(p-Toluenesulfonyl)-L-phenylalanine and its analogues have been synthesized and analyzed using NMR and X-Ray Crystallography to understand their molecular structure and intermolecular interactions (Aguilar-Castro et al., 2004).
Synthesis and Structural Studies : Similar studies have been conducted for N-(p-Toluenesulfonyl)glycine o-phenolamide and analogous derivatives, including L-phenylalanine derivatives, to establish their structure and conformation (Aguilar-Castro et al., 2003).
Chemical Synthesis : N-(p-Toluenesulfonyl)-L-phenylalanine has been used in chemical syntheses, such as in the preparation of piperidines, pyrrolizidines, indolizidines, and quinolizidines, demonstrating its role in the synthesis of complex organic compounds (Back & Nakajima, 2000).
Metabolic Engineering : Research has also explored its role in metabolic pathways, such as in the synthesis of L-phenylalanine from glucose in Escherichia coli, highlighting its importance in metabolic engineering and protein evolution (Báez-Viveros et al., 2004).
Biological Production of Compounds : The compound has been studied in the context of biological production of p-hydroxycinnamic acid from glucose, illustrating its role in biosynthetic pathways (Vannelli et al., 2007).
Enhancing Phenylalanine Production : Another study focused on improving the production of L-phenylalanine by identifying key enzymes through a multi-enzyme reaction system in vitro (Ding et al., 2016).
Chiral Sensing Applications : The compound has been used in the development of a chiral fluorescent sensor for high enantioselective recognition of D- and L-phenylalanine, showcasing its application in chiral sensing technologies (Zhang et al., 2022).
Native Chemical Ligation : It has been utilized in native chemical ligation at phenylalanine for peptide synthesis, demonstrating its utility in biochemical synthesis (Crich & Banerjee, 2007).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Toluenesulfonyl)-L-phenylalanine | |
CAS RN |
13505-32-3 | |
Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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